molecular formula C15H22FN3O B12223288 2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

Cat. No.: B12223288
M. Wt: 279.35 g/mol
InChI Key: IWCIFMSRBVSPCK-UHFFFAOYSA-N
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Description

2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a synthetic compound that features a piperidine ring, a cyclopentylmethyl group, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclopentylmethyl Group: This step involves the alkylation of the piperidine ring with cyclopentylmethyl halides under basic conditions.

    Formation of the Fluoropyrimidine Moiety: The fluoropyrimidine moiety can be introduced through nucleophilic substitution reactions involving fluorinated pyrimidine derivatives.

    Coupling of the Piperidine and Fluoropyrimidine Units: The final step involves the coupling of the piperidine and fluoropyrimidine units through etherification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine
  • 2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Uniqueness

2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to non-fluorinated analogs.

Properties

Molecular Formula

C15H22FN3O

Molecular Weight

279.35 g/mol

IUPAC Name

2-[1-(cyclopentylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine

InChI

InChI=1S/C15H22FN3O/c16-13-9-17-15(18-10-13)20-14-5-7-19(8-6-14)11-12-3-1-2-4-12/h9-10,12,14H,1-8,11H2

InChI Key

IWCIFMSRBVSPCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2CCC(CC2)OC3=NC=C(C=N3)F

Origin of Product

United States

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